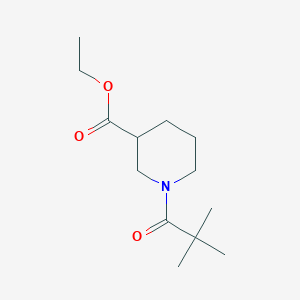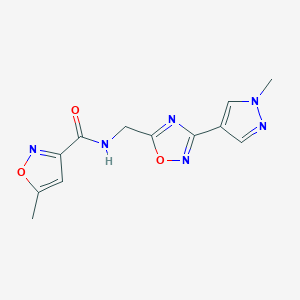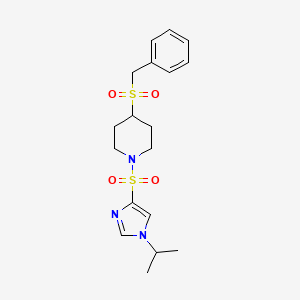
Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate is a chemical compound that falls within the category of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it serves as a backbone for many pharmaceuticals and organic compounds. The ethyl and carboxylate groups suggest that this compound is an ester, and the presence of a 2,2-dimethylpropanoyl group indicates a substitution that could affect the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in various studies. For instance, the synthesis of ethyl 3-(2,2-dihaloethenyl)-2,2-dimethylcyclopropanecarboxylates involves the reaction of 3-methyl-2-buten-1-ol with triethyl orthoacetate, followed by the addition of carbon tetrahalides and subsequent reactions with a base to afford the final product in high yields . Another study describes the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which involves reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by spectroscopic methods such as NMR, UV-Visible, FT-IR, and Mass spectroscopy . Quantum chemical calculations using density functional theory (DFT) can also be employed to evaluate the molecular structure and properties of such compounds . For example, the molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been determined by X-ray crystallography, revealing the presence of hydrogen bonding and C-H…π interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, amidification, and cyclization . The reactivity of these compounds can be influenced by steric effects and the presence of electron-withdrawing or electron-donating groups. For instance, ethyl 1-methyl 2-ethoxy 3-indole carboxylate has been shown to act as an alkylating agent with nucleophiles like piperidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be deduced from experimental data and theoretical calculations. For example, the formation of dimers in the solid state through intermolecular hydrogen bonding has been observed in some piperidine compounds . The thermodynamic parameters, vibrational analysis, and binding energy of these dimers can be calculated using DFT, providing valuable information about the stability and interactions within the molecular system . Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices can be used to determine the reactive sites within the molecule .
Applications De Recherche Scientifique
GPIIb/IIIa Integrin Antagonists
- Application: This compound, as a fibrinogen receptor antagonist, has potential in antithrombotic treatment, particularly in the acute phase. It exhibits a promising profile in inhibiting human platelet aggregation both in vitro and in vivo, demonstrating therapeutic potential (Hayashi et al., 1998).
Synthesis of Heterocyclic Compounds
- Application: The compound has been used in the synthesis of various heterocyclic compounds, including pyrano[4,3-d]thieno[2,3-b]pyridine derivatives. These compounds are significant in developing new chemical entities for various pharmacological activities (Paronikyan et al., 2016).
Anticancer Agent Evaluation
- Application: Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids synthesized using this compound showed promising results as anticancer agents. Further in vivo studies are recommended to establish their therapeutic usefulness (Rehman et al., 2018).
Phosphine-Catalyzed Annulation
- Application: This compound is involved in [4 + 2] annulation processes, leading to the synthesis of highly functionalized tetrahydropyridines. This indicates its utility in organic synthesis and the development of new compounds (Zhu et al., 2003).
Cytotoxic and Anticancer Agents
- Application: The compound has been used in synthesizing new classes of cytotoxic agents, showing significant potential against various human tumors. It's a part of ongoing research in anticancer drug development (Dimmock et al., 1998).
Biological Properties of Piperidine Substituted Benzothiazole Derivatives
- Application: This compound has been used in synthesizing benzothiazole derivatives, showing significant antibacterial and antifungal activities. Such studies contribute to the discovery of new antibacterial agents (Shafi et al., 2021).
Microwave-Assisted Direct Amidation
- Application: The compound has been utilized in microwave-assisted amidation processes, indicating its role in efficient and rapid chemical synthesis techniques (Milosevic et al., 2015).
Propriétés
IUPAC Name |
ethyl 1-(2,2-dimethylpropanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)13(2,3)4/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFTNWYNSFBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)



![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)
![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)
![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)
![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)


![[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl chloride](/img/structure/B2537994.png)